Cas no 1528677-35-1 (tert-butyl 3-(2-aminoacetyl)azetidine-1-carboxylate)

tert-butyl 3-(2-aminoacetyl)azetidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 3-(2-aminoacetyl)azetidine-1-carboxylate
- 1,1-Dimethylethyl 3-(2-aminoacetyl)-1-azetidinecarboxylate
- EN300-1893214
- 1528677-35-1
-
- インチ: 1S/C10H18N2O3/c1-10(2,3)15-9(14)12-5-7(6-12)8(13)4-11/h7H,4-6,11H2,1-3H3
- InChIKey: ZFSWQBPLEQHCBB-UHFFFAOYSA-N
- ほほえんだ: N1(C(OC(C)(C)C)=O)CC(C(CN)=O)C1
計算された属性
- せいみつぶんしりょう: 214.13174244g/mol
- どういたいしつりょう: 214.13174244g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 264
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.3
- トポロジー分子極性表面積: 72.6Ų
じっけんとくせい
- 密度みつど: 1.163±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 312.9±37.0 °C(Predicted)
- 酸性度係数(pKa): 7.22±0.29(Predicted)
tert-butyl 3-(2-aminoacetyl)azetidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1893214-10.0g |
tert-butyl 3-(2-aminoacetyl)azetidine-1-carboxylate |
1528677-35-1 | 10g |
$4299.0 | 2023-05-25 | ||
Enamine | EN300-1893214-5.0g |
tert-butyl 3-(2-aminoacetyl)azetidine-1-carboxylate |
1528677-35-1 | 5g |
$2900.0 | 2023-05-25 | ||
Enamine | EN300-1893214-0.25g |
tert-butyl 3-(2-aminoacetyl)azetidine-1-carboxylate |
1528677-35-1 | 0.25g |
$920.0 | 2023-09-18 | ||
Enamine | EN300-1893214-1g |
tert-butyl 3-(2-aminoacetyl)azetidine-1-carboxylate |
1528677-35-1 | 1g |
$999.0 | 2023-09-18 | ||
Enamine | EN300-1893214-0.1g |
tert-butyl 3-(2-aminoacetyl)azetidine-1-carboxylate |
1528677-35-1 | 0.1g |
$879.0 | 2023-09-18 | ||
Enamine | EN300-1893214-2.5g |
tert-butyl 3-(2-aminoacetyl)azetidine-1-carboxylate |
1528677-35-1 | 2.5g |
$1959.0 | 2023-09-18 | ||
Enamine | EN300-1893214-0.5g |
tert-butyl 3-(2-aminoacetyl)azetidine-1-carboxylate |
1528677-35-1 | 0.5g |
$959.0 | 2023-09-18 | ||
Enamine | EN300-1893214-1.0g |
tert-butyl 3-(2-aminoacetyl)azetidine-1-carboxylate |
1528677-35-1 | 1g |
$999.0 | 2023-05-25 | ||
Enamine | EN300-1893214-5g |
tert-butyl 3-(2-aminoacetyl)azetidine-1-carboxylate |
1528677-35-1 | 5g |
$2900.0 | 2023-09-18 | ||
Enamine | EN300-1893214-0.05g |
tert-butyl 3-(2-aminoacetyl)azetidine-1-carboxylate |
1528677-35-1 | 0.05g |
$839.0 | 2023-09-18 |
tert-butyl 3-(2-aminoacetyl)azetidine-1-carboxylate 関連文献
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
-
5. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Miqiu Kong,Ronald G. Larson Soft Matter, 2015,11, 1572-1581
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
tert-butyl 3-(2-aminoacetyl)azetidine-1-carboxylateに関する追加情報
Research Brief on tert-Butyl 3-(2-aminoacetyl)azetidine-1-carboxylate (CAS: 1528677-35-1) in Chemical Biology and Pharmaceutical Applications
The compound tert-butyl 3-(2-aminoacetyl)azetidine-1-carboxylate (CAS: 1528677-35-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its azetidine ring and protected amino group, serves as a versatile intermediate in the synthesis of novel bioactive compounds. Its unique structural features make it particularly valuable in drug discovery, especially in the development of protease inhibitors, kinase modulators, and other small-molecule therapeutics targeting protein-protein interactions.
Recent studies have highlighted the importance of this compound in the synthesis of constrained peptidomimetics. The azetidine ring provides rigidity to peptide backbones, enhancing metabolic stability and improving pharmacokinetic properties. Researchers at several leading pharmaceutical companies have incorporated this building block into their drug discovery pipelines, particularly for targets requiring spatially defined pharmacophores. The tert-butyloxycarbonyl (Boc) protecting group offers synthetic advantages, allowing for selective deprotection and further functionalization under mild conditions.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the application of tert-butyl 3-(2-aminoacetyl)azetidine-1-carboxylate in the development of novel SARS-CoV-2 main protease inhibitors. The researchers utilized this intermediate to construct a series of covalent inhibitors that showed improved selectivity profiles compared to previous generations of antiviral compounds. The constrained geometry of the azetidine ring was crucial for optimal positioning of the warhead group in the enzyme's active site.
In cancer research, this compound has been employed as a key building block for the synthesis of selective kinase inhibitors. A recent patent application (WO2023051234) describes its use in creating novel CDK4/6 inhibitors with reduced off-target effects. The structural rigidity imparted by the azetidine moiety helps maintain the required conformation for selective binding, while the aminoacetyl side chain serves as an attachment point for various pharmacophore elements.
Synthetic methodologies for tert-butyl 3-(2-aminoacetyl)azetidine-1-carboxylate have also seen recent advancements. A 2024 publication in Organic Process Research & Development reported an improved scalable synthesis route with higher yields and reduced environmental impact. The new process employs biocatalytic steps for the introduction of the aminoacetyl group, demonstrating the growing trend toward sustainable chemistry in pharmaceutical manufacturing.
The compound's role in PROTAC (proteolysis-targeting chimera) development has emerged as another significant application area. Its ability to serve as a linker between target-binding and E3 ligase-recruiting moieties has been exploited in several recent drug discovery programs. The azetidine ring's conformational restriction appears to enhance the efficiency of target protein degradation by maintaining optimal spatial relationships between the PROTAC components.
Analytical characterization of tert-butyl 3-(2-aminoacetyl)azetidine-1-carboxylate has been refined through recent advances in NMR and mass spectrometry techniques. These improvements have enabled better quality control in large-scale production and more precise determination of stereochemical purity, which is critical for its applications in chiral drug synthesis.
Looking forward, the demand for this versatile building block is expected to grow as research continues into constrained peptide therapeutics and targeted protein degradation technologies. Its unique combination of synthetic accessibility, structural features, and functional group compatibility positions tert-butyl 3-(2-aminoacetyl)azetidine-1-carboxylate as a valuable tool in modern medicinal chemistry. Future research directions may explore its applications in mRNA display libraries and other emerging drug discovery platforms.
1528677-35-1 (tert-butyl 3-(2-aminoacetyl)azetidine-1-carboxylate) 関連製品
- 1267691-10-0({1-(4-chlorophenyl)methyl-5-ethyl-1H-1,2,3-triazol-4-yl}methanol)
- 1781368-62-4(tert-butyl N-(5-bromothiophen-3-yl)methylcarbamate)
- 1286725-03-8(2-3-(2H-1,3-benzodioxol-5-yl)-2-oxoimidazolidin-1-yl-N-2-(4-fluorophenyl)ethylacetamide)
- 2757894-96-3(3-Oxo-1-(2,2,2-trifluoroacetyl)piperazine-2-carboxylic acid)
- 1368193-00-3(3-(5-methyl-1,2-oxazol-4-yl)butan-1-amine)
- 948846-61-5((3AR,6aR)-5-Methylhexahydropyrrolo3,4-bpyrrole)
- 1219827-28-7(BP-OXD-Bpy , 6,6'-Bis[5-(biphenyl-4-yl)-1,3,4-oxadiazo-2-yl]2)
- 1895551-25-3(O-2-(1H-indazol-7-yl)ethylhydroxylamine)
- 851412-07-2(N-(2,4-difluorophenyl)-2-(1-propyl-1H-indol-3-yl)sulfanylacetamide)
- 113580-77-1(Gossypol-d2)


